molecular formula C24H25N3O4 B12171115 3,4-dihydro-2H-1,5-benzodioxepin-7-yl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone

3,4-dihydro-2H-1,5-benzodioxepin-7-yl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B12171115
M. Wt: 419.5 g/mol
InChI Key: ABLPPSHEMMLDMJ-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,5-benzodioxepin-7-yl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that features a unique combination of benzodioxepin and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with epoxides under acidic or basic conditions.

    Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Coupling Reactions: The final step involves coupling the benzodioxepin and indole derivatives using piperazine as a linker. This can be done using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

3,4-dihydro-2H-1,5-benzodioxepin-7-yl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as an anti-cancer or anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzodioxepin ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
  • {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Uniqueness

What sets 3,4-dihydro-2H-1,5-benzodioxepin-7-yl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone apart is its combination of benzodioxepin and indole structures, which may offer unique binding properties and biological activities not seen in other similar compounds.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H25N3O4/c1-25-16-19(18-5-2-3-6-20(18)25)24(29)27-11-9-26(10-12-27)23(28)17-7-8-21-22(15-17)31-14-4-13-30-21/h2-3,5-8,15-16H,4,9-14H2,1H3

InChI Key

ABLPPSHEMMLDMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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